molecular formula C15H25NO4 B12443037 Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

Cat. No.: B12443037
M. Wt: 283.36 g/mol
InChI Key: ANUDIOZOAZGGOX-UHFFFAOYSA-N
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Description

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a bicyclic tertiary amine featuring a strained 2-azabicyclo[3.1.0]hexane core. The compound is characterized by two tert-butyl ester groups at the 2- and 3-positions, which confer steric bulk and enhance hydrolytic stability compared to smaller esters like methyl or ethyl . This structure is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the preparation of bioactive molecules such as protease inhibitors or neuromodulators .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

ditert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate

InChI

InChI=1S/C15H25NO4/c1-14(2,3)19-12(17)11-8-9-7-10(9)16(11)13(18)20-15(4,5)6/h9-11H,7-8H2,1-6H3

InChI Key

ANUDIOZOAZGGOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2CC2N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection and Cyclization

The most direct route involves protecting the 2-azabicyclo[3.1.0]hexane core with tert-butyl (Boc) groups. A representative procedure includes:

  • Amine Protection : React 2-azabicyclo[3.1.0]hexane hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in a biphasic Na₂CO₃/H₂O-THF system. This yields tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate (92% yield).
  • Cyclization : Subsequent reaction with di-tert-butyl dicarbonate under Cs₂CO₃ catalysis in DCM introduces the second Boc group, forming the diester.

Table 1: Reaction Conditions for Boc Protection

Step Reagents/Conditions Solvent Temperature Yield Reference
1 Boc₂O, Na₂CO₃ (1 M) THF/H₂O 25°C, 2 h 92%
2 Boc₂O, Cs₂CO₃ DCM RT, 12 h 97%

Asymmetric Simmons-Smith Cyclopropanation

For stereocontrolled synthesis, glutamic acid derivatives undergo:

  • Amino Protection : Boc protection of the amine.
  • Cyclization : DMAP-catalyzed cyclization to form the bicyclic core.
  • Asymmetric Reaction : Simmons-Smith cyclopropanation with a chiral catalyst to establish stereochemistry (cis/trans ratio up to 6:1).

Table 2: Stereochemical Outcomes

Reaction Step Reagents/Conditions Cis:Trans Ratio ee Reference
Simmons-Smith CH₂I₂, ZnEt₂ 6:1 72%

Oxidative Functionalization

Post-cyclization oxidation enables further derivatization:

  • Ketone Formation : Treat 2-methyl-2-azabicyclo[3.1.0]hexan-3-one with Dess-Martin periodinane to yield 2-methyl-2-azabicyclo[3.1.0]hexane-3,4-dione (65% yield).
  • Thioketal Oxidation : PIFA-mediated oxidation of thioketal intermediates regenerates ketones.

Table 3: Oxidation Reagents and Yields

Substrate Oxidant Product Yield Reference
4-Hydroxy-2-methyl-ketone Dess-Martin 2-Methyl-3,4-dione 65%
Thioketal PIFA Ketone 78%

Stereochemical Control

The bicyclic core’s stereochemistry is critical for biological activity. Key strategies include:

  • Chiral Resolution : Diastereomeric salt formation or chiral chromatography separates enantiomers.
  • X-ray Diffraction : Confirms absolute configuration (e.g., (1S,3S,5S)- and (1R,3R,5R)-isomers).

Scalability and Industrial Applications

Multigram-scale synthesis leverages catalytic C–H activation:

  • Palladium-Catalyzed Coupling : Pd(dba)₂ with CyJPhos ligand enables cross-coupling (71% yield).
  • Lactam Oxidation : Avoids peroxides via thioketal intermediates, critical for safety.

Table 4: Scalable Methods

Method Catalyst System Scale Yield Reference
C–H Activation Pd(dba)₂/CyJPhos 15 mol% 71%
Lactam Oxidation PIFA/MeCN-H₂O 100 g 78%

Critical Challenges and Solutions

  • Strain Release : Bicyclo[3.1.0]hexane’s ring strain complicates functionalization. Directed metalation or Negishi coupling mitigates this.
  • Purification : Silica gel chromatography or SFC separates diastereomers.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Scientific Research Applications

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the nature of the target and the compound’s specific modifications .

Comparison with Similar Compounds

Substituent Variations in Ester Groups

The tert-butyl esters in the target compound differentiate it from analogs with alternative ester groups:

Compound Name Ester Groups Key Properties Reference
Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate tert-butyl/tert-butyl High steric bulk, enhanced stability, lipophilicity
Dibenzyl (1S,2R,5R)-6-oxa-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate benzyl/benzyl Lower hydrolytic stability; susceptible to hydrogenolysis
O2-tert-Butyl O3-ethyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate tert-butyl/ethyl Mixed stability profile; ethyl ester may act as a prodrug moiety
3-tert-Butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,3-dicarboxylate tert-butyl/methyl Methyl ester increases metabolic lability; dimethyl substituents alter ring strain

Key Observations :

  • Stability : Tert-butyl esters resist enzymatic and chemical hydrolysis better than benzyl or ethyl esters, making them preferable for long-term storage or in vivo applications .
  • Synthetic Utility : Benzyl esters (e.g., ) are often used as protective groups in synthesis but require additional steps for removal.
  • Pharmacokinetics : Ethyl esters (e.g., ) may improve oral bioavailability by enhancing lipophilicity, though at the cost of faster metabolic clearance.

Stereochemical and Conformational Differences

The stereochemistry of the bicyclic core significantly impacts biological activity and synthetic pathways:

Compound Name Stereochemistry Conformational Notes Reference
Di-tert-butyl (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate 1S,3S,5S Predominant rotamer in synthesis; optimal for receptor binding
O2-tert-Butyl O3-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate 1R,3R,5R Mirror-image stereochemistry may reduce target affinity
3-tert-Butyl 2-methyl (1R,2S,5S)-6,6-dimethyl-... 1R,2S,5S Rotamer ratio (~3:2) indicates conformational flexibility

Key Observations :

  • Rotamer Dynamics : Compounds like exhibit multiple rotamers due to restricted rotation of carbamate groups, affecting crystallization and purification.
  • Biological Specificity : The (1S,3S,5S) configuration is often preferred in drug design for compatibility with chiral biological targets .

Pharmacological Implications

  • LY354740 (): A conformationally constrained glutamate analog with potent anxiolytic effects via mGluR2/3 agonism.
  • Prodrug Potential: Ethyl- or methyl-ester variants (e.g., ) may serve as prodrugs, releasing active carboxylic acids in vivo.

Biological Activity

Di-tert-butyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

1. Chemical Structure and Synthesis

This compound belongs to a class of bicyclic compounds characterized by a nitrogen atom in the ring structure. The synthesis of this compound typically involves cyclopropanation reactions and palladium-catalyzed processes, which yield high diastereoselectivity and good yields of the desired derivatives .

2.1 Pharmacological Properties

Research indicates that compounds similar to di-tert-butyl 2-azabicyclo[3.1.0]hexane derivatives exhibit various pharmacological activities, including:

  • Opioid Receptor Antagonism : Some derivatives have been shown to act as antagonists at the mu-opioid receptor, which is crucial for pain management and addiction therapy .
  • Neuroprotective Effects : Studies suggest that these compounds may possess neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases .

2.2 In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against specific biological targets:

  • Binding Affinity : Compounds in this class show significant binding affinity to metabotropic glutamate receptors (mGluR), which are implicated in various neurological functions and disorders .
  • Selectivity : The selectivity of these compounds towards mGluR over other receptor types has been documented, indicating potential for targeted therapeutic applications .

3.1 Neurodegenerative Disease Models

A study conducted on animal models of amyotrophic lateral sclerosis (ALS) demonstrated that di-tert-butyl derivatives could mitigate neurodegeneration markers when administered at specific dosages. The results indicated a reduction in motor neuron loss compared to control groups, suggesting a protective effect on neuronal health .

3.2 Pain Management Trials

Clinical trials assessing the efficacy of similar bicyclic compounds in pain management have shown promising results, with participants reporting reduced pain levels and improved quality of life metrics when treated with these agents compared to standard opioid therapies .

4. Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Findings
Neurodegenerative Disease ModelNeuroprotectionReduced motor neuron loss in ALS models
Pain Management Clinical TrialOpioid receptor antagonismDecreased pain levels reported by participants
In Vitro mGluR Binding StudySelectivity towards mGluRHigh binding affinity with >100-fold selectivity over other receptors

5. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities and potential therapeutic applications in pain management and neuroprotection. Continued exploration into its mechanisms of action and clinical efficacy is warranted to fully understand its capabilities and optimize its use in medical science.

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